

potential off-target effects of AG 1295

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Compound of Interest				
Compound Name:	AG 1295			
Cat. No.:	B1665054	Get Quote		

Technical Support Center: AG-1295

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AG-1295.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AG-1295?

AG-1295 is a cell-permeable, reversible, and ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It specifically targets the kinase domain of PDGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, migration, and survival.[4][5]

Q2: How selective is AG-1295 for its primary target?

AG-1295 exhibits high selectivity for PDGFR. Notably, it does not significantly inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) and has a weak effect on DNA synthesis stimulated by EGF or insulin.[3] While comprehensive kinome-wide selectivity data is not publicly available, its selectivity for PDGFR over other receptor tyrosine kinases like EGFR has been established.

Q3: What are the potential off-target effects of AG-1295?



While considered selective, like many kinase inhibitors, AG-1295 may exhibit off-target effects, particularly at higher concentrations. A related compound, AG-1296, has been shown to inhibit the stem cell factor receptor (c-Kit), which is structurally related to PDGFR.[6] Therefore, it is plausible that AG-1295 could also inhibit c-Kit and other related kinases. Researchers should be mindful of this potential cross-reactivity in their experiments.

Q4: I am observing unexpected cellular phenotypes. Could they be due to off-target effects?

Unexplained cellular responses, such as unexpected changes in cell morphology, proliferation rates, or the activation of signaling pathways not directly linked to PDGFR, could indicate off-target effects.[7] It is crucial to perform validation experiments to determine if these effects are independent of PDGFR inhibition.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

- Potential Cause 1: On-target toxicity in highly sensitive cell lines.
 - Recommended Action: Perform a detailed dose-response curve to determine the precise IC50 value for your specific cell line. Compare your working concentration to the established IC50 for PDGFR inhibition.
- Potential Cause 2: Off-target kinase inhibition.
 - Recommended Action:
 - Kinase Profiling: If resources permit, perform a kinase panel screen to identify potential off-target kinases at your working concentration.
 - Orthogonal Approach: Use a structurally different PDGFR inhibitor to see if the same cytotoxic effects are observed. If the effects are unique to AG-1295, they are more likely to be off-target.
 - Rescue Experiment: If a specific off-target is suspected (e.g., c-Kit), attempt a rescue experiment by activating the off-target pathway through alternative means.
- Potential Cause 3: Non-specific cellular toxicity.



 Recommended Action: Include a negative control compound that is structurally similar to AG-1295 but inactive against PDGFR to rule out non-specific effects.

Issue 2: Inconsistent or Non-reproducible Experimental Results

- Potential Cause 1: Compound stability and solubility.
 - Recommended Action: Prepare fresh stock solutions of AG-1295 in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is consistent and non-toxic.
- Potential Cause 2: Variability in cell culture conditions.
 - Recommended Action: Standardize cell seeding density, serum concentration, and incubation times across all experiments.
- Potential Cause 3: Fluctuation in on-target vs. off-target effects at different concentrations.
 - Recommended Action: Carefully control the concentration of AG-1295 used in each experiment. A slight variation in concentration can shift the balance between on-target and off-target effects.

Quantitative Data

Table 1: In Vitro Potency of AG-1295



Target	Assay Type	Cell Line/System	IC50	Reference
PDGFR Kinase	Kinase Assay	N/A	500 nM	[1][3]
PDGF- dependent DNA Synthesis	Cell-based	Swiss/3T3 cells	2.5 μΜ	[1][3]
PDGF-BB- induced SMC Proliferation	Cell-based	Porcine Smooth Muscle Cells	~76% inhibition	[8]
PDGF-BB- induced EC Proliferation	Cell-based	Porcine Endothelial Cells	~13.5% inhibition	[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is a generalized procedure to determine the inhibitory activity of AG-1295 against a specific kinase in a cell-free system.

- Objective: To quantify the IC50 value of AG-1295 for PDGFR or a potential off-target kinase.
- Materials:
 - Recombinant kinase (e.g., PDGFRβ)
 - Kinase-specific substrate
 - o AG-1295
 - ATP (often radiolabeled, e.g., [γ-³²P]ATP)
 - Kinase reaction buffer
 - 96-well plates



- Scintillation counter or luminescence plate reader
- Methodology:
 - Compound Preparation: Prepare a serial dilution of AG-1295 in the appropriate solvent (e.g., DMSO).
 - Reaction Setup: In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the kinase reaction buffer.
 - Inhibitor Addition: Add the serially diluted AG-1295 or vehicle control to the wells.
 - Initiation of Reaction: Start the kinase reaction by adding ATP.
 - Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
 - Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
 - Detection: Measure the kinase activity. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays, a reagent is added to measure the amount of ADP produced.
 - Data Analysis: Plot the percentage of kinase inhibition against the log concentration of AG-1295 to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of AG-1295 to its target protein (PDGFR) in a cellular context.

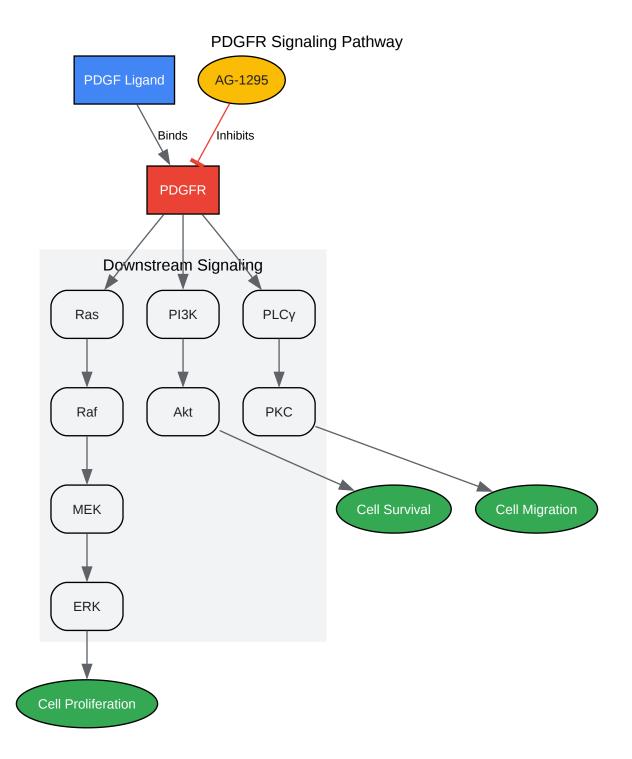
- Objective: To confirm target engagement of AG-1295 with PDGFR in intact cells.
- Materials:
 - Cell line expressing the target protein



- o AG-1295
- Cell lysis buffer
- Antibodies against the target protein (for Western blotting)
- Thermal cycler
- Western blotting equipment
- Methodology:
 - Cell Treatment: Treat intact cells with AG-1295 or a vehicle control for a specific duration.
 - Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
 - Cell Lysis: Lyse the cells to release the proteins.
 - Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
 - Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting.
 - Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of AG-1295 indicates that the compound has bound to and stabilized the target protein.[9][10]

Visualizations







Workflow for Investigating Off-Target Effects **Unexpected Cellular** Phenotype Observed Perform Dose-Response Curve Confirm On-Target Inhibition (e.g., p-PDGFR) Use Orthogonal PDGFR Inhibitor If phenotype persists with AG-1295 only Off-Target Investigation Kinase Panel Screen CETSA for Suspected Off-Targets

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Identify Potential Off-Target

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